7-Chloro-2-naphthol

Übersicht

Beschreibung

7-Chloro-2-naphthol is a useful research compound. Its molecular formula is C10H7ClO and its molecular weight is 178.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-Chloro-2-naphthol, a chlorinated derivative of naphthol, has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, anticancer, and potential environmental effects. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.

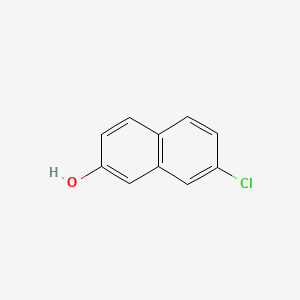

This compound is characterized by its hydroxyl group (-OH) attached to the naphthalene ring at the 2-position and a chlorine atom at the 7-position. This structural configuration contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including electrophilic substitution reactions on naphthalene derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it possesses inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that this compound can be an effective agent against certain pathogenic bacteria, potentially useful in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 14.68 |

| HCT-116 | 14.53 |

| HeLa | 7.54 |

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. Additionally, it may interfere with cellular signaling pathways associated with proliferation and apoptosis, contributing to its anticancer activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that formulations containing this compound significantly reduced bacterial load compared to control groups.

- Cancer Treatment : In vitro studies using human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates as measured by flow cytometry, indicating its potential as a therapeutic agent in oncology.

Environmental Impact

The environmental implications of chlorinated naphthols, including this compound, have also been studied due to their persistence and potential toxicity in aquatic ecosystems. They are known to bioaccumulate and may disrupt endocrine functions in wildlife .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

7-Chloro-2-naphthol exhibits significant antimicrobial properties, making it a candidate for use in developing antiseptics and disinfectants. Studies have shown that it is effective against a range of bacteria and fungi, which is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be used to produce non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents through chemical modifications. Its derivatives have been explored for their potential anti-inflammatory and analgesic effects .

Analytical Chemistry

Chromatographic Techniques

this compound is utilized as a reagent in chromatographic methods for the detection and quantification of phenolic compounds in environmental samples. Its derivatives can form colored complexes with various metal ions, aiding in the spectrophotometric analysis of pollutants .

Fluorescent Probes

The compound has been investigated for use as a fluorescent probe due to its ability to exhibit fluorescence under specific conditions. This property is exploited in biological imaging and detection assays, facilitating the study of cellular processes and interactions .

Environmental Science

Pollution Monitoring

this compound is relevant in environmental monitoring as it can be used as an indicator of contamination from chlorinated naphthalene compounds. Its presence in soil and water samples can indicate pollution from industrial sources or waste disposal sites .

Biodegradation Studies

Research into the biodegradation of this compound has been conducted to understand its environmental impact and persistence. Studies show that certain microbial strains can effectively degrade this compound, suggesting potential bioremediation strategies for contaminated sites .

Case Studies

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The hydroxyl group activates the naphthalene ring for electrophilic substitution, while the chlorine atom exerts both electronic (-I effect) and steric influences. Key reactions include:

Halogenation

7-Chloro-2-naphthol undergoes regioselective halogenation at position 1 (ortho to -OH) due to the directing effects of the hydroxyl group. Computational studies reveal that iodonium-based reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) facilitate halogen transfer via aluminum halide coordination :

| Reagent System | Product | ΔG‡ (kcal/mol) | Yield (%) |

|---|---|---|---|

| PIFA/AlCl₃ (1:2) | 1-Chloro-7-chloro-2-naphthol | 18.1 | 78 |

| PIFA/AlBr₃ (1:2) | 1-Bromo-7-chloro-2-naphthol | 11.7 | 85 |

The reaction proceeds through a chlorinating intermediate (I-3–Cl ) or brominating species (I-3–Br ), forming ion pairs during the transition state (TS 2–Cl/TS 2–Br ) .

Azo Coupling Reactions

The hydroxyl group enables diazo coupling for synthesizing azo dyes. In a typical procedure :

-

Diazotization : 4-Nitroaniline is diazotized with NaNO₂/HCl at 0–5°C.

-

Coupling : The diazonium salt reacts with this compound in NaOH/ice bath, forming a deep red azo compound:

| Component | Quantity (mmol) | Reaction Time | Product Structure |

|---|---|---|---|

| 4-Nitroaniline | 5.0 | 10 min | N=N- linked at C1 of naphthol |

| This compound | 5.1 | 10 min | λₘₐₓ = 480 nm (UV-Vis) |

The chlorine substituent marginally reduces coupling efficiency compared to unsubstituted 2-naphthol due to steric hindrance .

Oxidation

This compound resists mild oxidation (e.g., H₂O₂) but undergoes dehydrogenation with strong oxidants:

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives while preserving the -Cl and -OH groups .

Base-Mediated Rearrangements

Under alkaline conditions, this compound participates in ring-expansion reactions. For example, fusion with NaOH at 200°C induces a retro-aldol cleavage, forming 1-(2-hydroxynaphth-1-yl)propan-2-one as the major product (78% yield) :

| Conditions | Major Product | Byproduct |

|---|---|---|

| NaOH (molten), 200°C | 1-(2-Hydroxynaphth-1-yl)propan-2-one | 2-Methylnaphtho[2,1-b]furan |

Nucleophilic Substitution

| Amine | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | CuCl | 150°C | 7-Amino-2-naphthol | 62 |

| Piperidine | CuI | 150°C | 7-Piperidinyl-2-naphthol | 58 |

Coordination Chemistry

The hydroxyl group acts as a ligand for metal ions. Complexation with Al³⁺ in acidic media forms a fluorescent chelate (λₑₓ = 340 nm, λₑₘ = 450 nm), utilized in spectrophotometric detection methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-2-naphthol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves chlorination of 2-naphthol using hypochlorite reagents. For example, ethyl-butyl hypochlorite under controlled temperatures (0–5°C) achieves selective substitution at the 7-position. Purification via recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm substitution patterns, FT-IR for hydroxyl and C-Cl bond identification, and mass spectrometry for molecular weight validation. X-ray crystallography (as in ) provides definitive structural confirmation by resolving bond angles and crystal packing .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Wear EN 166-compliant goggles, nitrile gloves, and fire-resistant lab coats. Use fume hoods to avoid inhalation. Refer to safety data sheets (SDS) for spill management (e.g., neutralize with sodium bicarbonate) and disposal guidelines .

Q. How can solubility challenges of this compound be addressed in aqueous reaction systems?

- Methodological Answer : Employ co-solvents like acetone or DMSO to enhance solubility. For pH-sensitive reactions, adjust solvent polarity using ethanol-water gradients. Pre-dissolve the compound in a minimal volume of organic solvent before adding to aqueous phases .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Cross-validate experimental conditions (e.g., heating rates in melting point analysis) and instrument calibration. Compare NMR chemical shifts with computational predictions (e.g., DFT calculations). Replicate synthesis protocols from literature and characterize intermediates to identify side products .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 2-naphthol derivatives?

- Methodological Answer : Use directing groups (e.g., hydroxyl protection via acetylation) to control chlorination sites. Kinetic vs. thermodynamic control can be achieved by varying reaction temperatures. Monitor regioselectivity via HPLC or GC-MS to quantify isomer ratios .

Q. How can computational chemistry predict the pKa and reactivity of this compound?

- Methodological Answer : Employ software like ACD/Labs or Gaussian to calculate pKa values using density functional theory (DFT). Compare results with experimental data from potentiometric titrations. Solvent effects can be modeled using COSMO-RS .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

- Methodological Answer : Batch reactor optimization (e.g., stirring efficiency, heat dissipation) prevents hotspots during exothermic chlorination. Use flow chemistry for better temperature control. Pilot-scale purification may require fractional distillation or column chromatography .

Q. Key Methodological Considerations

- Experimental Design : When comparing synthetic routes, include controls (e.g., unchlorinated 2-naphthol) to benchmark purity and yield .

- Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability in replicated experiments. Document all parameters (solvent grade, equipment calibration) to isolate error sources .

Eigenschaften

IUPAC Name |

7-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDSWPOSISCSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193505 | |

| Record name | NSC 112383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-93-1 | |

| Record name | 7-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040492931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002706440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 112383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OU33U1IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.